molecular formula C9H16ClNO2 B2672791 Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride CAS No. 2470280-09-0

Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Cat. No. B2672791
CAS RN: 2470280-09-0
M. Wt: 205.68
InChI Key: ZCMQXRMHSQAZMI-ARIDFIBWSA-N
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Description

“Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate” is a compound that has a similar structure . It has a molecular formula of C16H19NO4 and an average mass of 289.326 Da . This compound has 4 defined stereocentres .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .


Molecular Structure Analysis

The molecular structure of “Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate” has been analyzed . It has a molecular formula of C16H19NO4, an average mass of 289.326 Da, and a monoisotopic mass of 289.131409 Da .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate” have been analyzed . It has a molecular formula of C16H19NO4, an average mass of 289.326 Da, and a monoisotopic mass of 289.131409 Da .

Scientific Research Applications

Structural Analysis and Characterization

Research has been dedicated to the structural analysis of compounds related to Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride. For example, studies have detailed the crystal structure of related salts and esters, providing insight into their molecular configurations, intermolecular interactions, and stereochemistry. These structural elucidations are crucial for understanding the chemical and physical properties of such compounds, which can be foundational for further synthetic and application-oriented research (Wood et al., 2007).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride or related structures as precursors or intermediates. These synthetic efforts aim to produce new molecular structures with potential applications in various fields, including medicinal chemistry and material science. For instance, research has led to the creation of potential metabolites of brain imaging agents and the development of highly functionalized cyclopentanes through chemo- and stereoselective reactions (Andersen et al., 1997).

Reactivity and Chemical Transformations

The reactivity of Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride and derivatives has been a subject of interest for understanding their behavior in various chemical transformations. Studies have explored their involvement in cycloaddition reactions, radical translocation reactions, and their utility as intermediates in synthesizing bicyclic and azabicyclic compounds. These investigations shed light on the versatility of these compounds in organic synthesis and their potential to serve as building blocks for more complex molecular architectures (Onogi et al., 2012).

properties

IUPAC Name

methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-3-2-6(4-7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMQXRMHSQAZMI-ARIDFIBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H](C2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

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